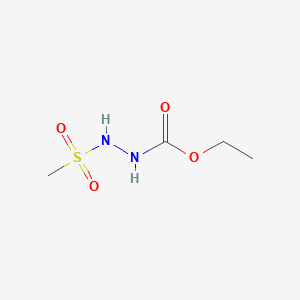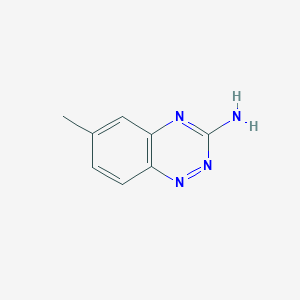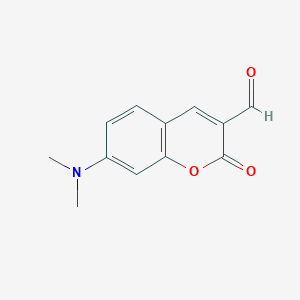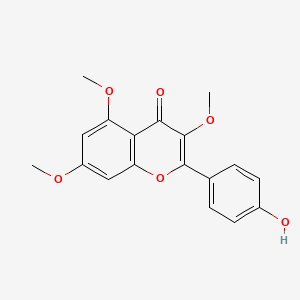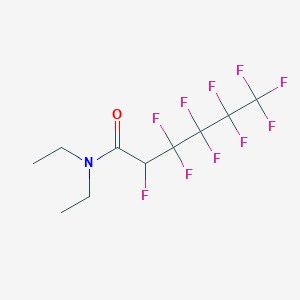
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide typically involves the reaction of a fluorinated hexanoic acid derivative with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide product. Common reagents used in this synthesis include fluorinated hexanoic acid chlorides and diethylamine, with the reaction often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Fluorinated amines or thiols.
Reduction: Fluorinated amines.
Oxidation: Fluorinated carboxylic acids.
科学的研究の応用
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or disrupt microbial cell membranes, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different functional groups.
N,N-Diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexanamide: Another fluorinated amide with additional fluorine atoms.
Uniqueness
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and hydrophobic compounds.
特性
CAS番号 |
60895-98-9 |
|---|---|
分子式 |
C10H11F10NO |
分子量 |
351.18 g/mol |
IUPAC名 |
N,N-diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide |
InChI |
InChI=1S/C10H11F10NO/c1-3-21(4-2)6(22)5(11)7(12,13)8(14,15)9(16,17)10(18,19)20/h5H,3-4H2,1-2H3 |
InChIキー |
JSHTZICJDFQPJS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
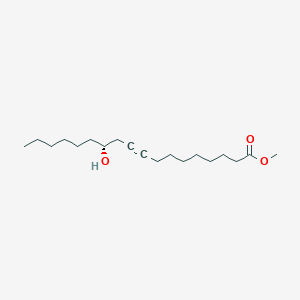

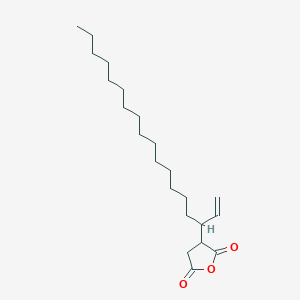
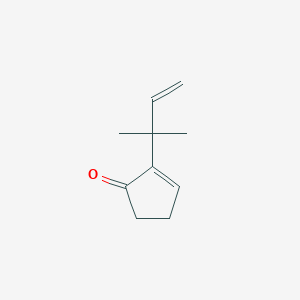
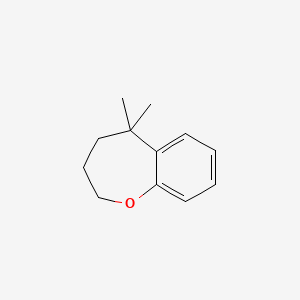
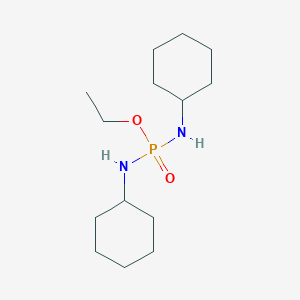
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
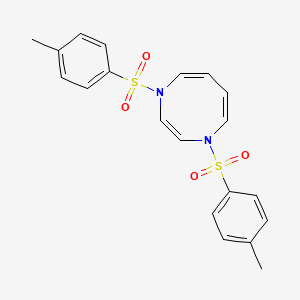
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
